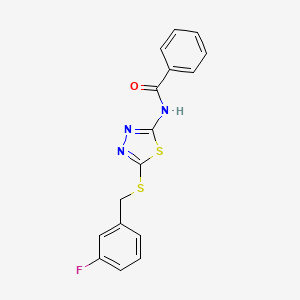![molecular formula C18H22N2O5 B2815058 (1S,4S)-N-(2,4-dimethyl-6-nitrophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide CAS No. 326873-09-0](/img/structure/B2815058.png)
(1S,4S)-N-(2,4-dimethyl-6-nitrophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of the bicyclo[2.2.1]heptane structure, which is a common motif in many natural products and pharmaceuticals . The presence of the nitrophenyl group suggests that it might have some electrophilic properties, and the carboxamide group could potentially participate in hydrogen bonding.
Scientific Research Applications
Structural Analysis and Chemical Properties
The compound (1S,4S)-N-(2,4-dimethyl-6-nitrophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide belongs to a class of compounds that have been studied for various structural and chemical properties. For instance, similar compounds have been analyzed for their crystal structures, highlighting features like intermolecular hydrogen bonds which are crucial for understanding their chemical behavior and potential applications in various fields including material science and pharmaceuticals (Yi‐Min Cai et al., 2005).
Biological Activity
Compounds with similar structures have been identified to possess biological activities. Chrysamides A-C, dimeric nitrophenyl trans-epoxyamides obtained from a deep-sea-derived fungus, have been shown to have notable biological activities. One of the compounds in this group was found to suppress the production of the proinflammatory cytokine interleukin-17, suggesting potential anti-inflammatory applications (Shengtian Chen et al., 2016).
Synthetic Chemistry and Drug Development
In synthetic chemistry, similar compounds are used as intermediates in the synthesis of complex molecules. For example, the synthesis of Methyl 2,3-bis(hydroxymethyl)-5-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-6-carboxylate bis(N-methylcarbamate), a potential antitumor agent, involves the use of compounds with similar structures (W. Anderson & B. Mulumba, 1984). Another study highlights the use of similar compounds in the synthesis of derivatives with significant cytotoxicity, indicating their potential in drug development (W. Anderson & R. Dewey, 1977).
properties
IUPAC Name |
N-(2,4-dimethyl-6-nitrophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-10-8-11(2)13(12(9-10)20(23)24)19-14(21)18-7-6-17(5,15(22)25-18)16(18,3)4/h8-9H,6-7H2,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKJEGXFFCWQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)C23CCC(C2(C)C)(C(=O)O3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S)-N-(2,4-dimethyl-6-nitrophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

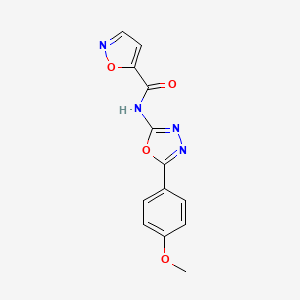
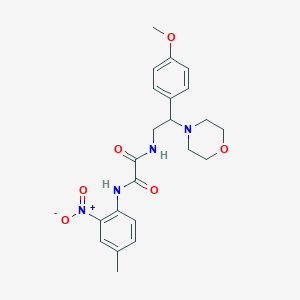
![4-Fluoro-2-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2814978.png)
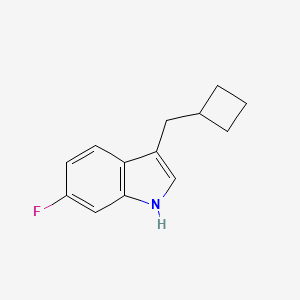
![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2814982.png)
![N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2814983.png)

![ethyl 2-[(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B2814988.png)
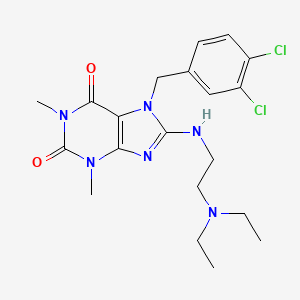

![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2814993.png)

![4-methyl-5-[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2814996.png)
